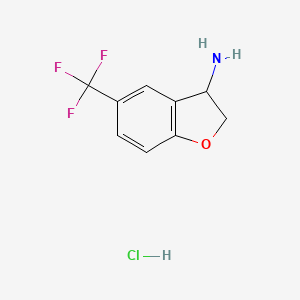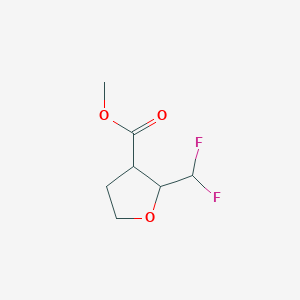
4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrazole and pyridine rings. The presence of iodine at the 4-position of the pyrazole ring and the pyridin-2-yl substituent makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves the iodination of a preformed pyrazole ring. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyrazole ring. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The pyrazole and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyrazoles.
Aplicaciones Científicas De Investigación
4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the pyridin-2-yl group can influence the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-(pyridin-2-yl)-1H-pyrazol-5-amine
- 4-Chloro-1-(pyridin-2-yl)-1H-pyrazol-5-amine
- 4-Fluoro-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Uniqueness
4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the iodine atom, which can enhance its reactivity and facilitate specific chemical transformations. The combination of the pyrazole and pyridine rings also contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7IN4 |
|---|---|
Peso molecular |
286.07 g/mol |
Nombre IUPAC |
4-iodo-2-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C8H7IN4/c9-6-5-12-13(8(6)10)7-3-1-2-4-11-7/h1-5H,10H2 |
Clave InChI |
PDNXJBILYANZHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N2C(=C(C=N2)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789336.png)

![2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11789348.png)




![2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11789364.png)



![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11789394.png)

